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Compound of Interest

Compound Name:
5-Chloro-2-

hydroxybenzenecarbothioamide

CAS No.: 79173-87-8

Cat. No.: B3000351 Get Quote

Technical Monograph: 5-Chlorosalicylthioamide

Part 1: Executive Summary & Chemical Identity
5-Chlorosalicylthioamide is a specialized organosulfur compound serving as a critical

pharmacophore in medicinal chemistry.[1] Structurally, it is the thio-analog of 5-

chlorosalicylamide, characterized by the substitution of the carbonyl oxygen with sulfur.[1] This

modification significantly alters the compound's electronic distribution, lipophilicity, and

hydrogen-bonding capability, making it a "privileged scaffold" for the synthesis of bioactive

heterocycles, particularly thiazoles via Hantzsch cyclization.[1]

While often encountered as an intermediate, the core structure shares physicochemical

properties with salicylanilide anthelmintics (e.g., Niclosamide), suggesting potential utility as an

uncoupler of oxidative phosphorylation.[1]
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Parameter Detail

Common Name 5-Chlorosalicylthioamide

Systematic Name (IUPAC) 5-Chloro-2-hydroxybenzenecarbothioamide

CAS Registry Number 79173-87-8

Molecular Formula C₇H₆ClNOS

Molecular Weight 187.65 g/mol

SMILES Nc(c1cc(Cl)ccc1O)S

InChI Key

Derived from structure (e.g.,

XAHHAPTXEOSEHR-UHFFFAOYSA-N for

homologs)

Appearance Yellow crystalline solid

Solubility
Soluble in DMSO, DMF, Methanol; sparing

solubility in water.[2][3]

Part 2: Structural Chemistry & Electronic Properties
The reactivity of 5-chlorosalicylthioamide is governed by two primary electronic features:

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic

hydroxyl proton and the thioamide sulfur (or nitrogen), stabilizing the planar conformation.[1]

This mimics the "pseudo-ring" seen in salicylaldehydes.[1]

Thioamide-Imidothioic Acid Tautomerism: Unlike amides, thioamides exhibit a significant

contribution from the mercapto-imidate tautomer, particularly in polar solvents or during

metal coordination.[1]
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Figure 1: Tautomeric equilibrium between the thione (major) and thiol (minor) forms, influencing

reactivity in cyclization reactions.[1]

Part 3: Synthesis & Production Protocols
The most robust synthesis involves the thionation of the corresponding amide precursor, 5-

chlorosalicylamide (CAS 7120-43-6), using Lawesson’s Reagent.[1] This method is preferred

over

due to milder conditions and higher yields.[1]

Protocol: Thionation via Lawesson’s Reagent[4][5][6]
Reagents:

Substrate: 5-Chloro-2-hydroxybenzamide (1.0 eq)[1]

Reagent: Lawesson’s Reagent (0.6 eq)[1]

Solvent: Anhydrous Toluene or Xylene[1]

Methodology:

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 5-chloro-2-hydroxybenzamide in anhydrous toluene (approx. 10 mL/g).

Addition: Add Lawesson’s Reagent in a single portion under an inert atmosphere (

or Ar).

Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor reaction progress via TLC

(Mobile phase: Hexane/EtOAc 7:3). The product typically moves faster (higher

) than the amide.[1]

Workup: Cool to room temperature. The thioamide may precipitate upon cooling.[1] If not,

concentrate the solvent in vacuo to 20% volume.[1]
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Purification: Filter the precipitate or purify via silica gel flash chromatography. Recrystallize

from ethanol/water if necessary.[1]
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Figure 2: Mechanistic pathway for the thionation of the amide precursor to the target thioamide.

[1]

Part 4: Biological & Research Applications
Precursor for Hantzsch Thiazole Synthesis
The primary research utility of 5-chlorosalicylthioamide is its role as a binucleophile in the

Hantzsch Thiazole Synthesis.[1] Reacting this thioamide with

-haloketones (e.g.,

-bromoacetophenones) yields 2-(5-chloro-2-hydroxyphenyl)thiazoles.[1] These derivatives are
extensively explored as:

Antimicrobials: Targeting MRSA and fungal strains (e.g., Candida albicans).[1][4]

Kinase Inhibitors: The thiazole ring serves as a bioisostere for other aromatic linkers in

kinase binding pockets.[1]
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Bioisosterism & Uncoupling Activity
Salicylanilides (e.g., Closantel, Niclosamide) act by uncoupling oxidative phosphorylation in

mitochondria.[1] The thioamide moiety (-CSNH-) enhances lipophilicity (LogP ~1.[1]68)

compared to the amide (-CONH-), potentially improving membrane permeability.[1]

Researchers investigate this analog to modulate the pKa of the phenolic hydroxyl and alter the

proton-shuttling capacity across mitochondrial membranes.[1]

Part 5: Analytical Characterization
To validate the identity of synthesized 5-chlorosalicylthioamide, the following spectral

signatures are diagnostic:

¹H NMR (DMSO-d₆, 400 MHz):

δ 11.0–12.0 ppm: Phenolic -OH (Broad singlet, exchangeable).[1]

δ 9.5 & 9.8 ppm: Thioamide -NH₂ protons.[1] Unlike amides, these often appear as two

distinct broad singlets due to restricted rotation around the C-N bond.[1]

δ 7.8 ppm: Aromatic proton H6 (ortho to thioamide, deshielded by the anisotropic effect of

C=S).[1]

δ 7.4 ppm: Aromatic proton H4 (meta to Cl).[1]

δ 6.9 ppm: Aromatic proton H3 (ortho to OH).[1]

FT-IR Spectroscopy:

3300–3150 cm⁻¹: N-H stretching (often broader than amides).[1]

1200–1050 cm⁻¹: C=S stretching (The "Thioamide I/II" bands).[1] Crucial for distinguishing

from the starting amide (C=O ~1650 cm⁻¹).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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